Clocapramine dihydrochloride hydrate
Description
Evolution of Chemical Compound Classes in Neuropharmacology Research
The history of neuropharmacology is marked by both serendipitous discoveries and rational drug design, leading to the development of distinct chemical classes of therapeutic agents. nih.gov The journey began in the mid-20th century with the accidental discovery of the therapeutic effects of certain compounds on mental states. midcitytms.comcambridge.org
The first major breakthrough in antipsychotic medication came in the 1950s with the discovery of chlorpromazine (B137089), a phenothiazine (B1677639) derivative. ourworldindata.orgnih.gov Initially synthesized for its potential as an anesthetic, its calming effects on psychiatric patients revolutionized the treatment of psychosis and marked the beginning of the "psychopharmacological era". nih.govbeckmancoulter.com This led to the development of a range of first-generation or "typical" antipsychotics, which primarily act by blocking dopamine (B1211576) D2 receptors. ourworldindata.orgfrontiersin.org
Simultaneously, the first antidepressants were discovered. Iproniazid (B1672159), originally an anti-tuberculosis drug, was found to have mood-elevating properties in the 1950s, leading to the development of the monoamine oxidase inhibitors (MAOIs). midcitytms.comnih.gov Shortly after, imipramine (B1671792), a compound structurally related to phenothiazines, was identified as the first tricyclic antidepressant (TCA). cambridge.orge3s-conferences.org TCAs work by blocking the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). e3s-conferences.org
The latter half of the 20th century saw a shift towards more targeted drug development. The desire for compounds with fewer side effects led to the creation of second-generation or "atypical" antipsychotics, starting with clozapine (B1669256) in the 1960s, though it was not widely used until later. nih.govnih.gov These agents typically have a broader receptor-binding profile, including action at serotonin receptors, which is thought to contribute to their different therapeutic profile. nih.govwikipedia.org In the realm of antidepressants, this era was defined by the development of selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, which were designed to act more specifically on the serotonin system. midcitytms.comnih.gov
This evolution from broad-acting agents discovered by chance to highly specific molecules developed through rational design highlights the progress in understanding the neurochemical basis of psychiatric disorders. researchgate.netwikipedia.orgacs.org The development of newer agents continues, targeting a variety of neurotransmitter systems beyond the classical monoamines, including glutamate. nih.govnih.gov
| Timeline of Key Developments in Neuropharmacology | | :--- | :--- | | 1950s | Discovery of chlorpromazine (a phenothiazine) as the first antipsychotic. ourworldindata.orgnih.gov Discovery of iproniazid (an MAOI) and imipramine (a TCA) as the first antidepressants. cambridge.orgnih.gov | | 1960s-1980s | Development of numerous first-generation antipsychotics and tricyclic antidepressants. nih.govcambridge.org Introduction of clozapine, the first "atypical" antipsychotic, though its use was limited initially. nih.govbeckmancoulter.com | | Late 1980s-1990s | Introduction of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, representing a move towards more targeted drug design. midcitytms.comnih.gov Wider adoption of atypical antipsychotics such as risperidone (B510) and olanzapine. nih.govnih.gov | | 2000s-Present | Development of third-generation antipsychotics (e.g., aripiprazole) and drugs with novel mechanisms targeting systems like glutamate. frontiersin.orgnih.gov Ongoing research into compounds with greater efficacy and improved tolerability. nih.govmdpi.com |
Contextualizing Clocapramine (B1669190) as a Dibenzoazepine Derivative
Clocapramine belongs to the dibenzazepine (B1670418) class of organic compounds. drugbank.com This chemical family is characterized by a core tricyclic structure where two benzene (B151609) rings are fused to a central seven-membered azepine ring. nih.govrsc.org This scaffold is the foundation for a variety of pharmacologically active agents, including some of the earliest tricyclic antidepressants like imipramine, and anticonvulsants such as carbamazepine. nih.govrsc.org
Clocapramine, specifically, is a chlorinated derivative of carpipramine (B1212915) and is classified as an atypical antipsychotic of the iminostilbene (B142622) (a subclass of dibenzoazepines) or imidobenzyl class. drugbank.comwikipedia.orgncats.io It was introduced for the treatment of schizophrenia in Japan in 1974. wikipedia.org Its structure is related to both tricyclic antidepressants and butyrophenone (B1668137) antipsychotics. dovepress.com
The pharmacological profile of clocapramine is defined by its action as an antagonist at several key neurotransmitter receptors. wikipedia.org Research has shown that it binds to and blocks dopamine D2 and serotonin 5-HT2A receptors. wikipedia.orgncats.iopatsnap.com Notably, its affinity for the 5-HT2A receptor is greater than for the D2 receptor, a characteristic often associated with atypical antipsychotics. wikipedia.org Unlike many tricyclic compounds, clocapramine does not significantly inhibit the reuptake of serotonin or norepinephrine. wikipedia.org
| Receptor Binding Profile of Clocapramine | | :--- | :--- | | Primary Targets | Dopamine D2 receptor (antagonist), Serotonin 5-HT2A receptor (antagonist) wikipedia.orgpatsnap.com | | Other Targets | α1-adrenergic receptor (antagonist), α2-adrenergic receptor (antagonist), SIGMAR1 wikipedia.org | | Negligible Action | Serotonin transporter, Norepinephrine transporter wikipedia.org |
Significance of Investigating Imidobenzyl Antipsychotics in Preclinical Paradigms
The investigation of imidobenzyl antipsychotics, such as clocapramine, carpipramine, and mosapramine, in preclinical models is significant for several reasons. This class of compounds possesses a unique chemical structure and pharmacological profile that bridges the gap between older and newer classes of antipsychotics. dovepress.comscispace.com
Preclinical studies are essential to elucidate the central mechanism of action of these compounds. nih.gov For instance, pharmacological and biochemical studies have been conducted to compare the antidopaminergic activity of clocapramine with its predecessor, carpipramine. nih.gov Such research revealed that clocapramine has more potent antidopaminergic activity and lacks the imipramine-like actions that carpipramine partially exhibits. nih.gov
Preclinical paradigms, often using animal models, allow for the detailed characterization of a drug's effects on behavior and neurochemistry. In comparative studies, clocapramine has been evaluated against other neuroleptics like haloperidol (B65202) and sulpiride. wikipedia.org These preclinical and clinical investigations have suggested that clocapramine may have advantages in addressing certain negative symptoms of schizophrenia, such as motor retardation and alogia, when compared to some typical antipsychotics. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
65016-29-7 |
|---|---|
Molecular Formula |
C28H41Cl3N4O2 |
Molecular Weight |
572.0 g/mol |
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2 |
InChI Key |
SWCNPPOGIXOVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.O.Cl.Cl |
Related CAS |
47739-98-0 (Parent) |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Clocapramine Dihydrochloride Monohydrate
Neuroreceptor Binding and Affinity Profiling
Clocapramine's mechanism of action is intrinsically linked to its ability to bind to and modulate the activity of various neuroreceptors. It has been identified as an antagonist at several key receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and both alpha-1 and alpha-2 adrenergic receptors. wikipedia.org Furthermore, it has demonstrated affinity for the sigma-1 receptor. wikipedia.org A notable characteristic of clocapramine (B1669190) is its higher affinity for the 5-HT2A receptor compared to the D2 receptor, a feature common among atypical antipsychotics. wikipedia.org
Dopamine D2 Receptor Antagonism Studies
Clocapramine acts as an antagonist at dopamine D2 receptors. wikipedia.org This action is a hallmark of most antipsychotic drugs and is thought to be crucial for alleviating the positive symptoms of psychosis. nih.gov While specific binding affinity values (Ki) for clocapramine are not consistently reported in publicly available literature, its antagonistic activity at D2 receptors has been established. wikipedia.orgkegg.jp For comparative purposes, the well-characterized atypical antipsychotic clozapine (B1669256), which shares structural and pharmacological similarities with clocapramine, displays a moderate affinity for D2 receptors. nih.gov The antagonism of D2 receptors by antipsychotics is a critical component of their therapeutic efficacy. nih.gov
Comparative Binding Affinity at Dopamine D2 Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | D2 | Data not available | - |
| Clozapine | D2 | ~160 | Human |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Serotonin 5-HT2A Receptor Antagonism Investigations
A defining feature of atypical antipsychotics, including clocapramine, is their potent antagonism of the serotonin 5-HT2A receptor. wikipedia.orgnih.gov Research indicates that clocapramine's affinity for the 5-HT2A receptor is greater than its affinity for the D2 receptor. wikipedia.org This 5-HT2A receptor blockade is hypothesized to contribute to the lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms compared to typical antipsychotics. wikipedia.org Studies on the related compound clozapine have shown its potent competitive antagonism at 5-HT2A receptors. nih.gov
Comparative Binding Affinity at Serotonin 5-HT2A Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | 5-HT2A | Data not available | - |
| Clozapine | 5-HT2A | ~5.6 | Human |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Evaluation of Dopamine D3 Receptor Interactions
Comparative Binding Affinity at Dopamine D3 Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | D3 | Data not available | - |
| Clozapine | D3 | ~24 | Human |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Analysis of Alpha-Adrenergic Receptor Modulations (α1, α2)
Clocapramine is known to be an antagonist of both α1- and α2-adrenergic receptors. wikipedia.org Blockade of these receptors can contribute to both the therapeutic effects and some of the side effects of antipsychotic medications. nih.gov Antagonism of α1-adrenoceptors has been linked to effects on blood pressure, while α2-adrenoceptor blockade may influence mood and cognition. nih.gov Although specific Ki values for clocapramine are scarce, studies on a range of antipsychotics, including the structurally similar clozapine, have demonstrated high affinity for α1-adrenoceptors. nih.gov
Comparative Binding Affinity at Alpha-Adrenergic Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | α1 | Data not available | - |
| Clocapramine | α2 | Data not available | - |
| Clozapine | α1 | ~7 | Human |
| Clozapine | α2 | ~12 | Human |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Exploration of Sigma Receptor Subtype 1 (SIGMAR1) Affinity
Comparative Binding Affinity at Sigma-1 Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | SIGMAR1 | Data not available | - |
| Clozapine | SIGMAR1 | ~140 | Rat |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Assessment of Histamine Receptor System Involvement
Comparative Binding Affinity at Histamine H1 Receptors
| Compound | Receptor | Ki (nM) | Species |
| Clocapramine | H1 | Data not available | - |
| Clozapine | H1 | ~1.1 | Human |
Note: Data for clozapine is provided for comparative purposes due to the limited availability of specific Ki values for clocapramine.
Lack of Serotonin and Norepinephrine (B1679862) Reuptake Inhibition
A key feature of clocapramine's preclinical pharmacological profile is its lack of significant inhibitory activity on the reuptake of serotonin (5-HT) and norepinephrine (NE). Unlike typical tricyclic antidepressants or selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which exert their therapeutic effects by blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), clocapramine does not engage with these targets. wikipedia.org This distinction is fundamental to its classification and mechanism of action, separating it from antidepressants that modulate mood through the enhancement of serotonergic and noradrenergic neurotransmission in the synaptic cleft. nih.govnih.govnih.govnih.gov
Biochemical studies have demonstrated that clocapramine does not exhibit an imipramine-like action, a reference to the potent serotonin and norepinephrine reuptake inhibition characteristic of the tricyclic antidepressant imipramine (B1671792). This lack of interaction with monoamine transporters underscores that its antipsychotic effects are mediated through other neurochemical pathways.
Table 1: Clocapramine's Activity at Monoamine Reuptake Transporters
This table summarizes the lack of significant inhibitory action of clocapramine on the primary transporters for serotonin and norepinephrine.
| Transporter | Target Neurotransmitter | Clocapramine Activity |
|---|---|---|
| Serotonin Transporter (SERT) | Serotonin (5-HT) | No significant inhibition |
| Norepinephrine Transporter (NET) | Norepinephrine (NE) | No significant inhibition |
In Vitro Pharmacological Activity in Cellular Models
Studies in NCB20 Cells and Reward Current Recordings
NCB-20 cells, which are a hybrid cell line of neuroblastoma and fetal Chinese hamster brain cells, are a well-established in vitro model for studying neuronal processes. nih.gov They endogenously express various receptors, including 5-HT3 receptors, and are equipped with uptake systems for neurotransmitters like serotonin, making them valuable tools for neuropharmacological research. nih.govnih.gov Studies using NCB-20 cells have been instrumental in characterizing the effects of various psychoactive compounds on neuronal cell function, such as ion channel activity and neurotransmitter uptake. nih.govnih.gov
While NCB-20 cells have been used to investigate the mechanisms of other psychoactive drugs, including the inhibitory effects of escitalopram (B1671245) on 5-HT3 receptor currents, specific research detailing the direct effects of clocapramine dihydrochloride (B599025) monohydrate on NCB-20 cells is not extensively available in publicly accessible literature. nih.gov
Similarly, "reward current recordings," a specialized electrophysiological technique likely used to measure neuronal activity in response to rewarding stimuli or compounds that modulate the brain's reward pathways, have not been specifically detailed in the context of clocapramine in available research.
Concentration-Response Curve Derivation for Receptor Interactions
The derivation of concentration-response curves is a fundamental method in pharmacology to quantify the relationship between the concentration of a drug and its biological effect. These curves are essential for determining a drug's potency (EC50 or IC50 values) and efficacy at a specific receptor. For G protein-coupled receptors (GPCRs), such as the dopamine and serotonin receptors targeted by clocapramine, these assays measure the functional response of a cell to varying concentrations of the ligand. nih.govnih.gov
Clocapramine is known to act as an antagonist at several key receptors, including the dopamine D2 and serotonin 5-HT2A receptors. nih.gov The interaction with these receptors is central to its mechanism of action. A concentration-response curve for clocapramine at these receptors would typically be generated by exposing cells expressing the target receptor to a range of clocapramine concentrations and measuring the resulting inhibition of an agonist-induced signal. researchgate.net
Table 2: Conceptual Concentration-Response Data for Clocapramine
This table illustrates the type of data generated from concentration-response studies to determine the inhibitory potency (Ki) of clocapramine at its target receptors. Ki values represent the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Description | Reported Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine D2 | A primary target for antipsychotic medications. | Moderate to high affinity |
| Serotonin 5-HT2A | A key receptor in the mechanism of atypical antipsychotics. | High affinity |
| α1-Adrenergic | Involved in the regulation of blood pressure and other functions. | Moderate affinity |
| α2-Adrenergic | Plays a role in modulating neurotransmitter release. | Moderate affinity |
Note: Specific Ki values for clocapramine can vary between studies and experimental conditions. This table is for illustrative purposes. nih.govresearchgate.net
Investigation of Ligand-Receptor Efficacy in Translocation Assays
Ligand-receptor efficacy refers to the ability of a drug, once bound to a receptor, to initiate a cellular response. Translocation assays are a sophisticated cell-based method used to investigate this efficacy. These assays monitor the movement, or translocation, of a receptor or a downstream signaling molecule from one part of the cell to another following ligand binding. For many G protein-coupled receptors, agonist binding can induce the translocation of signaling proteins like β-arrestin to the receptor or cause the receptor itself to be internalized from the cell surface into the cell's interior. researchgate.netucdavis.edu
These assays can provide crucial insights into the functional selectivity of a drug, revealing whether a compound acts as an agonist (stimulating a response), an antagonist (blocking a response), or an inverse agonist (reducing basal receptor activity). For instance, studies on the antipsychotic drug clozapine have used translocation assays to demonstrate how it affects the movement of dopamine D2 receptors to the cell surface, which may contribute to its unique clinical profile. researchgate.net
Specific studies employing translocation assays to characterize the ligand-receptor efficacy of clocapramine dihydrochloride monohydrate at the D2 or 5-HT2A receptors are not prominently featured in the available scientific literature. Such investigations would be valuable to further elucidate the precise intracellular consequences of clocapramine binding to its target receptors.
Preclinical Pharmacokinetic Investigations of Clocapramine Dihydrochloride Monohydrate
Absorption and Disposition in Animal Models
The absorption and disposition of a drug are fundamental determinants of its clinical efficacy and safety. In preclinical studies, rodent and canine models are commonly employed to characterize these pharmacokinetic properties. While specific data for clocapramine (B1669190) dihydrochloride (B599025) monohydrate is limited in publicly available literature, the behavior of structurally related iminodibenzyl (B195756) compounds, such as clomipramine (B1669221), provides valuable insights into the expected absorption and distribution patterns of clocapramine.
Oral Absorption Characteristics in Rodent and Canine Models
Oral administration is a common route for antipsychotic medications. Studies on analogous compounds suggest that clocapramine likely undergoes significant first-pass metabolism, which can influence its oral bioavailability.
For instance, studies with the structurally similar tricyclic antidepressant clomipramine in rats have demonstrated variable oral bioavailability. One study reported a mean oral bioavailability of 24.8% in conscious rats. nih.gov This suggests that a substantial portion of the drug is metabolized in the liver before it reaches systemic circulation. The time to reach maximum plasma concentration (Tmax) for these types of compounds is typically observed within a few hours of oral administration.
| Parameter | Species | Finding for Structurally Similar Compounds | Reference |
| Oral Bioavailability | Rat | Approximately 24.8% for clomipramine. | nih.gov |
This table presents data for a structurally similar compound, clomipramine, to infer potential characteristics of clocapramine due to the lack of specific public data.
Tissue Distribution Patterns in Preclinical Species
Following absorption, the distribution of a drug to various tissues and organs determines its site of action and potential for accumulation. For antipsychotic drugs like clocapramine, distribution into the brain is essential for its therapeutic effect.
Studies on the tissue distribution of chlorimipramine (clomipramine) in rats after a single oral dose revealed that the drug and its metabolites are widely distributed throughout the body. nih.gov Notably, the levels of the N-desmethyl metabolite were consistently higher than the parent drug in most tissues, with the exception of fat. nih.gov The highest concentrations of the drug and its metabolite were found in the lung, followed by the kidney, spleen, and brain. nih.gov This extensive tissue distribution is a common feature of lipophilic drugs like the iminodibenzyl derivatives.
| Tissue | Relative Concentration of a Structurally Similar Compound (Chlorimipramine) in Rats | Reference |
| Lung | High | nih.gov |
| Kidney | High | nih.gov |
| Spleen | Moderate | nih.gov |
| Brain | Moderate | nih.gov |
| Fat | Low (relative to other tissues) | nih.gov |
This table is based on findings for chlorimipramine, a closely related compound, to provide insight into the potential tissue distribution of clocapramine.
Metabolism Pathways and Metabolite Identification
The biotransformation of a drug through metabolic processes is a critical aspect of its pharmacokinetics, influencing its efficacy, duration of action, and potential for drug-drug interactions.
Primary Metabolic Routes in Animal Systems (e.g., Oxidation)
Preclinical studies using liver microsomes from rats and dogs have been instrumental in elucidating the metabolic pathways of iminodibenzyl derivatives. The primary metabolic route for these compounds is oxidation, catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.gov
In vitro studies with clomipramine in rat and dog liver microsomes have shown that these species are capable of biotransforming the drug, with rat microsomes generally exhibiting more efficient metabolism than dog microsomes. nih.gov Key oxidative reactions include hydroxylation of the aromatic rings and N-demethylation of the side chain.
Characterization of Major Circulating Metabolites
A significant finding in the metabolism of iminodibenzyl compounds is the formation of active metabolites. For many tricyclic compounds, N-demethylation results in metabolites that retain pharmacological activity.
Role of First-Pass Metabolism in Gastrointestinal Tract and Liver
First-pass metabolism, which occurs in the gut wall and liver before a drug reaches systemic circulation, plays a crucial role in the oral bioavailability of many drugs, including iminodibenzyl derivatives. The extensive metabolism of clomipramine observed in liver microsomes from rats and dogs is indicative of a significant first-pass effect. nih.gov
In Vitro Assays for Metabolic Clearance Assessment
The in vitro metabolic clearance of a drug candidate is a critical early indicator of its in vivo pharmacokinetic behavior. Such assays typically utilize liver microsomes or hepatocytes from various species to predict the rate of metabolic breakdown. While specific in vitro metabolic clearance data for clocapramine in rat, dog, and monkey liver microsomes are not extensively detailed in publicly available literature, general principles of drug metabolism suggest that, as a dibenzazepine (B1670418) derivative, clocapramine likely undergoes significant hepatic metabolism.
Studies on structurally similar compounds, such as clomipramine, have demonstrated that liver microsomes from different species, including rats and dogs, are effective in metabolizing these types of molecules. nih.gov For instance, in vitro studies with clomipramine using rat and dog liver microsomes have shown that the metabolic profiles can differ significantly between species, with cats metabolizing the compound more slowly and less efficiently than both rats and dogs. nih.gov This highlights the importance of conducting species-specific in vitro assays to understand potential pharmacokinetic differences.
For clozapine (B1669256), another structurally related antipsychotic, in vitro metabolism studies using liver microsomes from rats, mice, guinea pigs, dogs, monkeys, and humans have shown that the formation of its major metabolites, desmethyl-clozapine and clozapine N-oxide, varies significantly across species and even between sexes and strains. nih.gov The metabolic rate in humans was found to be comparable to that in guinea pigs, dogs, and monkeys, while rats exhibited a higher rate of metabolism. nih.gov These findings underscore the necessity of comprehensive in vitro metabolic screening in multiple preclinical species to inform the selection of the most appropriate animal model for further studies.
Metabolite Identification through Mass Spectrometry Techniques
The identification of drug metabolites is crucial for understanding the complete disposition of a compound and for identifying potentially active or toxic byproducts. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the primary analytical technique for this purpose.
A key pharmacokinetic study on clocapramine in dogs and humans identified a major metabolite designated as Y-516. nih.gov The chemical name for Y-516 is 3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1,2-a] pyridine-3-spiro-4'-piperidino) propyl]-10, 11-dihydro-5H-dibenzo[b, f]azepine. nih.gov The study found that after oral administration of clocapramine to dogs, a significant portion is converted to Y-516. nih.gov The ratio of the area under the curve (AUC) of Y-516 to that of clocapramine was 0.40 following oral administration, suggesting substantial metabolism. nih.gov Interestingly, the conversion to Y-516 appears to occur predominantly within the gastrointestinal tract or its mucosa rather than solely in the liver after absorption. nih.gov
While the identification of Y-516 provides a significant piece of the metabolic puzzle, a comprehensive metabolite profile of clocapramine using modern high-resolution mass spectrometry in various preclinical species remains to be fully elucidated in the public domain. Such studies would be invaluable for a more complete understanding of its biotransformation pathways.
Excretion Profiles in Preclinical Species
Understanding the routes and extent of excretion of a drug and its metabolites is fundamental to characterizing its pharmacokinetic profile. This is typically achieved through mass balance studies using radiolabeled compounds.
The pivotal study by Ishigooka et al. (1989) mentions that the concentrations of clocapramine and its metabolite Y-516 were determined in the urine of dogs. nih.gov However, the abstract does not provide quantitative data on the percentage of the dose excreted via the renal route or in the feces.
General knowledge of drug excretion suggests that for compounds that undergo extensive hepatic metabolism, both renal and fecal excretion of metabolites are common pathways. For instance, studies on the excretion of another antipsychotic, risperidone (B510), in rats and dogs showed that in rats, the majority of the dose was excreted in the feces, primarily due to extensive biliary excretion of metabolites. nih.gov In dogs, the excretion was more evenly split between urine and feces. nih.gov Such species-specific differences in excretion pathways are common and highlight the need for detailed excretion studies in multiple preclinical models for clocapramine.
Species-Specific Differences in Pharmacokinetic Parameters
Significant variations in pharmacokinetic parameters across different animal species are a well-documented phenomenon and a major challenge in drug development. rug.nllongdom.orgsemanticscholar.orgnih.govresearchgate.net These differences can arise from variations in absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis Across Various Animal Models
The available data for clocapramine primarily focuses on the dog model. In dogs, following intravenous, intraperitoneal, and oral administration, the elimination half-life of clocapramine was found to be approximately 5 hours. nih.gov The oral bioavailability was low, at 0.16 (16%). nih.gov This low bioavailability is attributed to a significant first-pass effect, with an estimated 63% of the absorbed dose being metabolized in the liver before reaching systemic circulation. nih.gov
A comparative analysis with other species is limited by the lack of published data. However, based on studies of other drugs, it is reasonable to expect significant differences in the pharmacokinetics of clocapramine between rodents, dogs, and non-human primates. rug.nllongdom.org For example, rodents tend to have higher metabolic rates than larger species like dogs and monkeys, which can lead to faster clearance and shorter half-lives. rug.nl
Table 1: Pharmacokinetic Parameters of Clocapramine in Dogs
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~5 hours | nih.gov |
| Oral Bioavailability (F) | 0.16 (16%) | nih.gov |
| Fraction of Dose Absorbed (Fa) | 0.43 (43%) | nih.gov |
| Fraction Metabolized (First-Pass) | 0.63 (63%) | nih.gov |
| AUC Ratio (Y-516/Clocapramine) - Oral | 0.40 | nih.gov |
This table is based on data from a single study and may not be representative of all dog populations.
Implications of In Vitro-In Vivo Extrapolation Failures in Preclinical PK
In vitro-in vivo extrapolation (IVIVE) is a modeling approach used to predict in vivo pharmacokinetic parameters from in vitro data. However, this process is often fraught with challenges, leading to discrepancies between predicted and observed in vivo outcomes.
For a compound like clocapramine with low oral bioavailability and a high first-pass effect in dogs, predicting its in vivo clearance from in vitro metabolic data would likely be challenging. The observation that a significant portion of its metabolism to Y-516 occurs in the gastrointestinal tract adds another layer of complexity that standard IVIVE models based solely on hepatic metabolism might not accurately capture. nih.gov
Furthermore, species differences in drug-metabolizing enzymes and transporters can lead to poor IVIVE correlations. rug.nlsemanticscholar.orgnih.gov Without specific in vitro metabolism data for clocapramine across different species, it is difficult to assess the potential for IVIVE success. The general challenges in accurately predicting human pharmacokinetics from preclinical data underscore the importance of conducting thorough pharmacokinetic studies in multiple relevant animal models to better understand the disposition of a new chemical entity.
Preclinical Pharmacodynamic Evaluation of Clocapramine Dihydrochloride Monohydrate
Receptor Occupancy Studies in Animal Brains
The therapeutic effects and side-effect profile of antipsychotic drugs are closely linked to their ability to bind to specific neurotransmitter receptors in the brain. In vivo receptor occupancy studies in animals provide crucial insights into the affinity and potency of a compound at these target sites under physiological conditions.
In Vivo Binding Profiles in Rat Brain (Striatal Dopamine (B1211576) D2 and Frontal Serotonin (B10506) 5-HT2 Receptors)
Research has established that clocapramine (B1669190) acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. unc.edu In vivo binding studies in rats have been conducted to quantify the occupancy of these receptors in specific brain regions associated with the pathophysiology of schizophrenia. These studies reveal that clocapramine demonstrates a significant and dose-dependent occupancy of both striatal D2 receptors and frontal cortical 5-HT2A receptors.
Notably, the affinity of clocapramine for the 5-HT2A receptor is reported to be greater than its affinity for the D2 receptor. unc.edu This characteristic is a hallmark of many atypical antipsychotics and is thought to contribute to a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics, which generally exhibit higher D2 receptor affinity.
Comparative Potency in Receptor Occupancy with Other Antipsychotic Research Compounds
The following table provides a comparison of the in vivo D2 receptor occupancy ED50 values for several antipsychotic compounds in rats, offering a framework for understanding the relative potency of these agents.
Table 1: Comparative Potency of Antipsychotic Research Compounds in Dopamine D2 Receptor Occupancy in Rats
| Compound | ED50 (mg/kg, p.o.) for D2 Receptor Occupancy |
|---|---|
| Haloperidol (B65202) | 0.38 |
| Olanzapine | Not specified |
| Clozapine (B1669256) | Not specified |
| Risperidone (B510) | Not specified |
Central Action Characterization in Preclinical Behavioral Models
The central effects of clocapramine have been extensively characterized using a variety of preclinical behavioral models in rodents. These models are designed to assess the in vivo consequences of the drug's interaction with neurotransmitter systems, providing an indication of its potential antipsychotic efficacy and side-effect liability.
Assessment of Antidopaminergic Activity
The antidopaminergic properties of clocapramine are a key component of its antipsychotic profile. This activity has been evaluated in models where behaviors are induced by dopamine agonists like apomorphine.
Inhibition of Apomorphine-Induced Stereotypy: Apomorphine, a direct dopamine receptor agonist, induces stereotyped behaviors in rodents, such as compulsive gnawing, licking, and sniffing. The ability of an antipsychotic to inhibit these behaviors is considered a reliable predictor of its clinical efficacy. Studies have shown that clocapramine effectively antagonizes apomorphine-induced stereotyped behavior in rats. nih.govnih.gov Specific dose-response data quantifying this inhibition are presented below.
Table 2: Effect of Clocapramine on Apomorphine-Induced Stereotyped Behavior in Rats
| Treatment | Dose (mg/kg) | Inhibition of Stereotypy (%) |
|---|---|---|
| Clocapramine | Data not available | Data not available |
| Haloperidol | Data not available | Data not available |
Induction of Catalepsy: Catalepsy, a state of motor immobility and waxy flexibility, is a classic preclinical indicator of the potential for a compound to produce extrapyramidal side effects. While typical antipsychotics are potent inducers of catalepsy, atypical antipsychotics generally have a lower propensity. Studies have investigated the cataleptogenic potential of clocapramine in rats. Haloperidol, a typical antipsychotic, has a reported AED50 (the dose producing an adverse effect in 50% of rats) for inducing catalepsy of 0.38 mg/kg. nih.gov
Table 3: Cataleptogenic Potential of Clocapramine in Rats
| Compound | Dose (mg/kg) | Catalepsy Score/Duration |
|---|---|---|
| Clocapramine | Data not available | Data not available |
| Haloperidol | 0.38 (AED50) | Not specified |
Investigation of Motor Activity Modulation
The influence of clocapramine on spontaneous and drug-induced motor activity provides further insight into its central effects.
Effect on Spontaneous Locomotor Activity: Antipsychotic drugs can modulate spontaneous motor activity. Studies have examined the effect of clocapramine on the locomotor activity of rodents. nih.gov
Effect on Methamphetamine-Induced Hyperactivity: Methamphetamine, an indirect dopamine agonist, induces a state of hyperactivity in rodents. The ability of an antipsychotic to attenuate this hyperactivity is another measure of its antidopaminergic and potential antipsychotic activity. Clocapramine has been evaluated for its ability to counteract methamphetamine-induced hyperactivity. nih.gov
Evaluation of Drug Interactions on Behavioral Parameters
Understanding the interaction of clocapramine with other centrally acting drugs is crucial for predicting its clinical effects when used in combination with other medications.
Potentiation of Hypnotic Effects: The interaction of clocapramine with central nervous system depressants, such as barbiturates, has been investigated. These studies assess the potential for clocapramine to potentiate the hypnotic (sleep-inducing) effects of these agents. This is often measured by the prolongation of sleeping time induced by a standard dose of a hypnotic like hexobarbital. nih.gov
Table 4: Interaction of Clocapramine with Hexobarbital-Induced Sleeping Time in Mice
| Pre-treatment | Dose of Clocapramine (mg/kg) | Increase in Sleeping Time (%) |
|---|---|---|
| Vehicle | - | 0 |
| Clocapramine | Data not available | Data not available |
Synthesis and Structure Activity Relationship Sar Studies for Clocapramine Dihydrochloride Monohydrate
Synthetic Routes and Methodologies
The synthesis of clocapramine (B1669190), a complex heterocyclic molecule, involves sophisticated organic chemistry strategies. These methods are designed to construct the core tricyclic dibenzo[b,f]azepine system and append the necessary side chains that are crucial for its pharmacological activity.
Multi-Step Organic Synthesis Approaches
The foundational synthesis of clocapramine is detailed in U.S. Patent 3,668,210. The process is a multi-step sequence that begins with the construction of the iminostilbene (B142622) core, which is a common precursor for many tricyclic antidepressants and antipsychotics.
A general industrial route to the precursor 5H-dibenzo[b,f]azepine (also known as iminostilbene) involves the oxidative coupling of o-nitrotoluene. This is followed by catalytic dehydrogenation of the resulting 10,11-dihydro-5H-dibenzo[b,f]azepine.
The synthesis of clocapramine itself then proceeds through the alkylation of the nitrogen atom of the dibenzo[b,f]azepine ring. A key reaction involves the introduction of a three-carbon propyl chain, which is a common feature in many centrally acting drugs. This is typically achieved by reacting the iminostilbene with a haloalkyl amine derivative in the presence of a base.
More modern synthetic strategies for constructing the dibenzo[b,f]azepine scaffold include methods like the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of the central seven-membered ring.
Identification of Key Precursors and Building Blocks
The synthesis of clocapramine relies on several key precursors and building blocks. The primary building block is the tricyclic nucleus, 5H-dibenzo[b,f]azepine (iminostilbene).
The side chain is introduced using a bifunctional molecule. A crucial component is the 1-(3-chloropropyl)-4-piperidino-4-piperidinecarboxamide . This building block contains the necessary propyl linker and the substituted piperidine (B6355638) moiety.
The final step in the synthesis involves the coupling of these two major fragments. The reaction between the iminostilbene and the chloropropylpiperidine derivative, typically in the presence of a base like sodium amide in an inert solvent, yields the final clocapramine molecule.
| Precursor/Building Block | Role in Synthesis |
| 5H-dibenzo[b,f]azepine | Core tricyclic scaffold |
| 1-(3-chloropropyl)-4-piperidino-4-piperidinecarboxamide | Introduction of the essential side chain |
| Sodium amide | Base to facilitate the alkylation reaction |
| o-nitrotoluene | Starting material for the industrial synthesis of the iminostilbene core |
Flow Synthesis Techniques for Phenothiazine-Derived Scaffolds
While specific studies on the flow synthesis of clocapramine are not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of related phenothiazine-derived scaffolds and other active pharmaceutical ingredients. youtube.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com
In the context of synthesizing compounds like clocapramine, a flow chemistry approach could involve a continuous system of interconnected reactors. youtube.com Each reactor would be dedicated to a specific reaction step, such as the initial formation of the dibenzo[b,f]azepine core, followed by the side-chain alkylation. This "telescoped" reaction sequence minimizes the need for isolating and purifying intermediates, leading to a more efficient and streamlined process. youtube.com The on-demand generation of reactive intermediates can also be more safely managed in a flow system. youtube.com
Structural Modifications and Their Impact on Biological Activity
The biological activity of clocapramine is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies of dibenzazepine (B1670418) derivatives have provided valuable insights into how modifications to the chemical scaffold can influence pharmacological properties.
Systematic Evaluation of Chemical Modifications for Enhanced Activity
For dibenzazepine derivatives, several structural features are critical for their activity. The length of the alkyl chain connecting the tricyclic nucleus to the terminal nitrogen atom is a key determinant of potency. A three-carbon (propyl) bridge generally results in maximum potency. pharmacy180.com
The nature of the amine in the side chain also plays a significant role. Tertiary amines, as seen in clocapramine, are often more potent inhibitors of serotonin (B10506) (5-HT) reuptake, while secondary amines tend to be more effective at inhibiting norepinephrine (B1679862) (NE) reuptake. pharmacy180.com This distinction is crucial for the pharmacological profile of atypical antipsychotics, where a balanced effect on multiple neurotransmitter systems is desirable.
| Structural Modification | Impact on Biological Activity |
| Propylene bridge in side chain | Generally associated with maximum potency in dibenzazepine derivatives. pharmacy180.com |
| Tertiary amine in side chain | Tends to confer higher potency for 5-HT reuptake inhibition. pharmacy180.com |
| Chlorine substituent on the aromatic ring | Influences receptor binding affinity and antipsychotic profile. drugbank.com |
Rational Design of Analogs Based on SAR Principles
The principles of rational drug design are employed to create analogs of existing drugs with improved therapeutic profiles. slideshare.net For atypical antipsychotics, a key goal is to optimize the ratio of serotonin 5-HT2A to dopamine (B1211576) D2 receptor antagonism. A higher affinity for the 5-HT2A receptor compared to the D2 receptor is a hallmark of many atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects. nih.gov
The design of clocapramine analogs would likely focus on modifying key structural elements to fine-tune this receptor affinity ratio. For example, altering the substitution pattern on the piperidine ring of the side chain could lead to changes in receptor interactions. The rational design process for novel antipsychotics often involves creating a library of analogs with systematic variations and screening them for their binding affinities at relevant receptors. pharmacy180.com
While specific research on a wide range of clocapramine analogs is not extensively published, the broader understanding of SAR for dibenzazepines provides a clear roadmap for such endeavors. The goal is to develop new chemical entities that retain the therapeutic benefits of clocapramine while potentially offering an even more favorable balance of efficacy and tolerability.
Derivatization Strategies for Optimizing Preclinical Profiles
The optimization of a drug candidate's preclinical profile is a critical phase in pharmaceutical research, aiming to enhance desired therapeutic effects while minimizing potential off-target activities and adverse effects. This is often achieved through systematic chemical modifications of a lead compound. For clocapramine, while direct and comprehensive SAR studies are scarce in the public domain, we can infer potential derivatization strategies based on the known pharmacology of clocapramine and general principles of medicinal chemistry applied to similar tricyclic antipsychotics.
A pivotal study compared the pharmacological and biochemical profiles of clocapramine and its structural predecessor, carpipramine (B1212915). This research highlighted that the antidopaminergic activity of clocapramine is more potent than that of carpipramine. nih.gov This suggests that the introduction of the chlorine atom on the iminostilbene ring system in clocapramine plays a significant role in its interaction with dopamine receptors.
Further derivatization strategies would logically explore modifications at several key positions of the clocapramine molecule to modulate its receptor binding affinities, functional activities, and pharmacokinetic properties.
Hypothetical Derivatization Points on the Clocapramine Scaffold:
Iminostilbene Core: Modifications to the tricyclic core, such as altering the position or nature of the halogen substituent (e.g., replacing chlorine with fluorine or bromine), or introducing other small functional groups, could significantly impact receptor affinity and selectivity. However, no specific studies detailing these modifications for clocapramine were identified.
Propyl Linker: The three-carbon chain connecting the tricyclic system to the piperidine moiety is a common feature in many antipsychotics. Altering its length or introducing rigidity through cyclization could influence the spatial orientation of the molecule and its fit within the receptor binding pocket.
Piperidinylpiperidine-carboxamide Moiety: This complex side chain offers multiple points for modification. Alterations to the piperidine rings or the carboxamide group could affect not only receptor interactions but also physicochemical properties like solubility and membrane permeability, which are crucial for oral bioavailability and brain penetration.
While the search for specific, publicly available data on these derivatization strategies for clocapramine proved challenging, the following table presents a hypothetical framework for such studies, illustrating the type of data that would be essential for a comprehensive SAR analysis. The values presented are for illustrative purposes only and are not based on actual experimental data for clocapramine derivatives due to the lack of such information in the searched literature.
Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Clocapramine Derivatives
| Compound | Modification from Clocapramine | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | In Vivo Antipsychotic Activity (ED50, mg/kg) |
| Clocapramine | - | 25 | 10 | 0.5 |
| Derivative A | Replacement of Chlorine with Fluorine | 30 | 12 | 0.6 |
| Derivative B | Extension of Propyl Linker to Butyl | 50 | 25 | 1.0 |
| Derivative C | N-methylation of Carboxamide | 28 | 15 | 0.7 |
| Derivative D | Replacement of Piperidino Group with Morpholino | 40 | 20 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The lack of detailed, publicly accessible research on the derivatization of clocapramine hinders a thorough analysis of its structure-activity relationships in the context of optimizing preclinical profiles. While its clinical efficacy has been established, the underlying medicinal chemistry efforts to refine its properties remain largely proprietary or unpublished. Future disclosures of such studies would be invaluable to the scientific community for a deeper understanding of this important class of antipsychotic agents.
Advanced Research Methodologies and Models in Clocapramine Dihydrochloride Monohydrate Studies
In Vitro Cellular and Tissue-Based Research Models
In vitro models offer a controlled environment to dissect the molecular and cellular effects of clocapramine (B1669190). These systems are instrumental in understanding its fundamental pharmacology.
Neuronal Cell Cultures for Mechanism Elucidation
Neuronal cell cultures are a foundational tool for studying the direct effects of psychotropic compounds on nerve cells. Primary hippocampal neurons or immortalized cell lines, such as the HT22 mouse hippocampal cell line or the SH-SY5Y human neuroblastoma cell line, are frequently used. nih.gov These models allow for the detailed investigation of clocapramine's interaction with specific neurotransmitter receptors and its influence on downstream signaling pathways.
Clocapramine is known to act as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.org Neuronal cell cultures can be utilized to quantify the binding affinity of clocapramine to these receptors and to assess its functional impact on cellular responses, such as changes in intracellular calcium levels or the activation of specific second messenger systems. For example, studies using hippocampal cell cultures have been employed to explore the early molecular events following receptor modulation, which can provide a deeper understanding of a drug's therapeutic potential. researchgate.net By exposing these cultures to clocapramine, researchers can observe alterations in gene expression related to neuronal function and plasticity, offering clues to its broader effects on neural circuits.
Induced Pluripotent Stem Cells (iPSCs) in Neurodevelopmental Studies
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurodevelopmental disorders like schizophrenia. nih.gov iPSCs can be generated from somatic cells of patients and differentiated into various neural cell types, including neurons and astrocytes. scielo.brmpg.de This technology provides a "disease-in-a-dish" model that retains the genetic background of the individual, allowing for the investigation of how genetic predispositions may influence drug response. scielo.br
Given that schizophrenia is considered a neurodevelopmental disorder, iPSC-derived neuronal models are particularly valuable. wikipedia.orgnih.gov These models can be used to study potential early neurodevelopmental alterations and how a compound like clocapramine might modulate these processes. Researchers can assess parameters such as neurite outgrowth, synapse formation, and neuronal network activity in iPSC-derived neurons from schizophrenia patients compared to healthy controls. nih.gov While specific studies on clocapramine using iPSCs are not yet widely published, this methodology holds immense potential for personalized medicine approaches, helping to predict which patient populations might benefit most from clocapramine treatment.
Two-Dimensional and Three-Dimensional Cell Culture Systems
The complexity of the brain's microenvironment is better mimicked by three-dimensional (3D) cell culture systems compared to traditional two-dimensional (2D) monolayers. researchgate.netnih.gov While 2D cultures are useful for high-throughput screening, they lack the cell-cell and cell-matrix interactions that are critical in living tissue. researchgate.net
3D models, such as spheroids or organoids, allow cells to grow in a more physiologically relevant context, which can influence cell morphology, proliferation rates, and drug responses. mdpi.comnih.gov For a compound like clocapramine, testing in 3D culture systems can provide more accurate predictions of its effects in vivo. For instance, the penetration of the drug into a tissue-like structure and its impact on stratified cellular layers can be assessed. Co-culture systems, which include different cell types like neurons and glial cells, can further enhance the biological relevance of these models, allowing for the study of intercellular communication and its modulation by clocapramine. nih.gov The transition from 2D to 3D models is a significant step toward bridging the gap between basic cell-based assays and preclinical animal studies. researchgate.net
Animal Models for Preclinical Efficacy Assessment
Animal models are indispensable for evaluating the therapeutic potential of antipsychotic drugs on complex behaviors that are analogous to the symptoms of schizophrenia. nih.gov
Rodent Models of Dopaminergic and Serotonergic Hyperfunction
Models of dopaminergic and serotonergic hyperfunction are primarily used to assess the efficacy of antipsychotics against the positive symptoms of schizophrenia. These models are often induced by administering psychostimulant drugs like amphetamine, which increases dopamine release, or by using non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine, which also lead to downstream dopamine dysregulation. nih.gov The resulting behaviors in rodents, such as hyperlocomotion and stereotypy, are considered analogous to psychosis.
Clocapramine, as a dopamine D2 and serotonin 5-HT2A antagonist, is expected to be effective in these models. wikipedia.org The blockade of D2 receptors is a hallmark of all currently available antipsychotic drugs and is crucial for their therapeutic effects on positive symptoms. nih.gov The antagonistic action at 5-HT2A receptors, a key feature of atypical antipsychotics, is thought to contribute to a lower propensity for extrapyramidal side effects. wikipedia.org Preclinical studies would typically involve administering clocapramine to rodents prior to the psychostimulant challenge and measuring the extent to which it can prevent or reverse the induced behavioral changes.
| Model | Inducing Agent | Measured Behavior | Relevance to Schizophrenia |
| Amphetamine-Induced Hyperlocomotion | Amphetamine | Increased locomotor activity | Models dopaminergic hyperfunction related to positive symptoms. |
| Phencyclidine (PCP)-Induced Behaviors | Phencyclidine (PCP) | Hyperlocomotion, stereotypy, social withdrawal | Models glutamatergic hypofunction leading to positive and negative symptoms. |
| Conditioned Avoidance Response | N/A (aversive stimulus) | Avoidance of an aversive stimulus after a warning signal | Predictive of antipsychotic efficacy. |
Models for Negative Symptom Analogues (e.g., Anhedonia, Social Interaction)
A significant challenge in schizophrenia treatment is the management of negative symptoms, such as anhedonia (the inability to feel pleasure) and social withdrawal. nih.gov Various animal models have been developed to study these behavioral deficits.
Anhedonia can be modeled using the sucrose (B13894) preference test, where a reduction in the consumption of a sweetened solution is interpreted as a deficit in reward-seeking behavior. nih.gov Social withdrawal is often assessed using the social interaction test, where the time spent interacting with a novel rodent is measured. nih.gov Neurodevelopmental models, such as those involving maternal stress or neonatal interventions, can also produce offspring that exhibit social deficits in adulthood. nih.gov
Clinical trials have suggested that clocapramine may be superior to some typical antipsychotics in alleviating negative symptoms like motor retardation and social isolation. wikipedia.org This suggests that in preclinical models, clocapramine would likely show positive effects. For example, it might reverse the social interaction deficits induced by PCP or in neurodevelopmental models. nih.gov Its efficacy in these paradigms would be consistent with its profile as an atypical antipsychotic, as these drugs are generally considered to have a broader spectrum of action that includes some benefit for negative symptoms compared to older, typical antipsychotics. nih.govnih.gov
| Model | Behavioral Paradigm | Measured Outcome | Relevance to Negative Symptoms |
| Sucrose Preference Test | Two-bottle choice (water vs. sucrose solution) | Reduced preference for sucrose | Anhedonia |
| Social Interaction Test | Free interaction with an unfamiliar conspecific | Decreased time spent in social contact | Social Withdrawal |
| Chronic Social Defeat Stress | Exposure to an aggressive resident mouse | Social avoidance, reduced sucrose preference | Anhedonia, Social Withdrawal |
Cognitive Deficit Models (e.g., Prepulse Inhibition, Latent Inhibition, Learning and Memory)
Cognitive impairments are a core feature of schizophrenia and a key target for therapeutic intervention. nih.gov Animal models that replicate these deficits are therefore essential for the preclinical evaluation of antipsychotics like clocapramine.
Prepulse Inhibition (PPI): PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. Deficits in PPI, reflecting an inability to filter out sensory information, are observed in psychiatric disorders such as schizophrenia. nih.govscience.gov Animal models with induced PPI deficits, for instance through NMDA receptor antagonists, are widely used to test the efficacy of antipsychotic drugs. nih.gov The potential of antipsychotics, including those in the same class as clocapramine, to normalize these deficits is a significant area of investigation. nih.govscience.gov For example, research has shown that elevated levels of kynurenic acid (KYNA) in rodents can induce behaviors relevant to schizophrenia, such as disrupted prepulse inhibition and impaired spatial working memory. researchgate.net
Latent Inhibition (LI): Latent inhibition refers to the observation that prior exposure to a stimulus without any consequence reduces the ability to learn about that stimulus later. This process is considered a measure of attentional selectivity. researchgate.net Disrupted LI is another cognitive deficit model relevant to schizophrenia, and studies have shown that antipsychotic medications can enhance this effect, indicating a potential mechanism for improving focus and attention. researchgate.net
Learning and Memory Models: Scopolamine-induced amnesia is a common model used to screen for cognitive-enhancing properties of novel compounds. innovareacademics.in Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, and the ability of a drug to reverse these deficits suggests procognitive effects. innovareacademics.ininnovareacademics.in Such models are valuable for assessing the potential of drugs like clocapramine to address the cognitive symptoms of neuropsychiatric disorders. acetherapeutics.comneura.edu.au
Conditioned Avoidance Response (CAR) Paradigms
The conditioned avoidance response (CAR) paradigm is a classical behavioral test used to screen for antipsychotic activity. researchgate.net In this model, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
Antipsychotic drugs are known to suppress this avoidance behavior, an effect that is thought to correlate with their clinical efficacy. researchgate.net Research evaluating various antipsychotics using CAR paradigms has provided comparative data on their potency. Studies have shown that the avoidance-suppressing effects of clocapramine and carpipramine (B1212915) were less potent relative to their clinical activities when compared to other antipsychotics. researchgate.net The suppression of CAR is mediated by various neurotransmitter systems, with dopamine (DA) D2 and serotonin (5-HT)2A/2C receptors playing significant roles. researchgate.net
Computational and In Silico Approaches
Computational methods have become indispensable in modern drug discovery and development, offering powerful tools to predict drug behavior, identify new therapeutic targets, and understand complex biological interactions.
Prediction of Metabolic Pathways and Sites of Metabolism
In silico tools can predict the metabolic fate of a compound, identifying potential metabolites and the enzymes responsible for its transformation. Studies have indicated that clocapramine, along with other typical and atypical antipsychotics like haloperidol (B65202), risperidone (B510), and olanzapine, is metabolized by the Cytochrome P450 enzyme CYP2D6. nih.gov Furthermore, metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological sample, have identified clocapramine dihydrochloride (B599025), providing insights into its systemic presence and potential metabolic impact. sci-hub.se
Molecular Modeling for Receptor Binding and Ligand Interactions
Molecular modeling and docking simulations are used to visualize and predict how a drug molecule (ligand) interacts with its protein target (receptor) at an atomic level. This approach provides crucial information about binding affinity and the specific interactions that determine a drug's pharmacological activity.
Recent research utilized a comprehensive virtual screening and molecular dynamics (MD) simulation approach to identify potential drug candidates for neurodegenerative diseases by targeting the Triggering Receptor Expressed on Myeloid cells-2 (TREM2). tandfonline.comnih.gov In this study, clocapramine was identified as a promising candidate due to its significant binding potential to TREM2. tandfonline.com Subsequent MD simulations confirmed that clocapramine fits exceptionally well within the TREM2 binding pocket, demonstrating remarkable stability and favorable interaction patterns over a 500-nanosecond simulation period. tandfonline.comnih.gov
Other molecular modeling studies have investigated clocapramine's interaction with key neurotransmitter receptors.
5-HT2A Receptors: Both in vitro and in vivo studies have shown that clocapramine has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a characteristic feature of many atypical antipsychotics. researchgate.netresearchgate.net
D-amino acid oxidase (DAAO): Molecular docking studies have also explored the interaction of clocapramine and other antipsychotics with D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. innovareacademics.ininnovareacademics.in
The table below summarizes the binding affinities of clocapramine and related compounds to various protein targets as determined by computational docking studies.
| Target Protein | Compound | Binding Energy (kcal/mol) | Study Focus | Reference |
| TREM2 | Clocapramine | -7.8 to -8.5 | Neurodegeneration | tandfonline.comnih.gov |
| Tobacco Mosaic Virus Coat Protein | Clocapramine | -6.02 | Antiviral Research | researchgate.net |
| D-amino acid oxidase (DAAO) | Clozapine (B1669256) | -2.87 | Cognition in Schizophrenia | innovareacademics.in |
| D-amino acid oxidase (DAAO) | Brexpiprazole | -5.22 | Cognition in Schizophrenia | innovareacademics.in |
This table is interactive. Click on the headers to sort the data.
Integration of Omics Technologies for Pathway Perturbation Analysis
Omics technologies, such as genomics, proteomics, and metabolomics, allow for the large-scale analysis of biological molecules and their interactions within a system. Integrating these data with computational models can reveal how a drug perturbs biological pathways. science.gov For instance, non-targeted metabolomics has been used in preclinical models of diabetes to identify metabolic signatures associated with disease progression, and clocapramine was detected in these comprehensive metabolic profiles. sci-hub.se Advanced machine learning models are now being developed to correlate compound-induced changes in signaling pathways with alterations in gene expression, offering a more holistic understanding of a drug's mechanism of action. google.com
Analytical Techniques for Preclinical Research Applications
A variety of sophisticated analytical techniques are employed in the preclinical evaluation of clocapramine. smolecule.com High-performance liquid chromatography (HPLC) is a standard method for quantifying drug concentrations in biological samples like plasma, which is essential for pharmacokinetic studies. researchgate.net
In neuropharmacology research, techniques like microdialysis allow for the measurement of neurotransmitter levels in specific brain regions of living animals. google.gy For in silico studies, specialized software such as Autodock is used for molecular docking analyses, while programs like CHARMM (Chemistry at HARvard Macromolecular Mechanics) are used for energy minimization of protein structures before docking simulations. innovareacademics.ininnovareacademics.in These analytical tools are fundamental to characterizing the binding, distribution, and effects of clocapramine in preclinical settings.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the quantification of therapeutic drugs in biological samples due to its high sensitivity, selectivity, and capacity for multi-analyte detection. phenomenex.comijsr.net While specific studies detailing the LC-MS/MS analysis of clocapramine dihydrochloride monohydrate are not extensively available in the public domain, the methodology's application to similar antipsychotic drugs provides a framework for its potential use.
The technique combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. dcu.ie In a typical workflow, a biological sample, such as serum or plasma, undergoes a sample preparation step, often involving protein precipitation or solid-phase extraction, to remove interfering endogenous components like phospholipids. phenomenex.com The extracted sample is then injected into the LC system, where the analyte of interest is separated from other components on a chromatographic column. nih.gov The eluent from the column is then introduced into the mass spectrometer.
Inside the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the accurate quantification of the target compound even at very low concentrations. nih.gov The use of stable isotope-labeled internal standards is a common practice to compensate for variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov
The advantages of LC-MS/MS, including rapid analysis times and the ability to measure multiple compounds in a single run, make it an invaluable tool for therapeutic drug monitoring and pharmacokinetic studies. phenomenex.comnih.gov For a compound like clocapramine, an LC-MS/MS method would likely involve a simple protein precipitation step followed by analysis on a reversed-phase column with a gradient elution, similar to methods developed for other antipsychotics. nih.gov
Table 1: General Parameters for LC-MS/MS Quantification of Antipsychotic Drugs
| Parameter | Typical Value/Condition |
| Sample Preparation | Protein Precipitation (e.g., with methanol (B129727) or acetonitrile) or Solid-Phase Extraction |
| Chromatographic Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient elution with aqueous and organic phases (e.g., ammonium (B1175870) formate (B1220265) and methanol) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled analogue of the analyte |
High-Performance Liquid Chromatography (HPLC) in Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of clocapramine and its metabolites. Several studies have detailed robust HPLC methods with ultraviolet (UV) detection for their determination in biological fluids.
A key study by Hikida et al. (1990) describes an automated column-switching HPLC method for the simultaneous determination of clocapramine and its two major metabolites, clospipramine and dehydroclospipramine, in dog and human plasma. jst.go.jp This method involves a heptane-chloroform extraction from plasma, followed by analysis using a column-switching HPLC system. jst.go.jp The system utilized a bovine serum albumin-coated cyanopropyl silica (B1680970) gel column for sample clean-up and a reversed-phase column (TSK gel ODS-80TM) for analytical separation. jst.go.jp This automated approach allows for rapid and sensitive analysis. jst.go.jp
Another method, reported by Geahchan et al. (1982), details the determination of clocapramine in animal feed and plasma. nih.gov This method uses chloroform (B151607) extraction with opipramol (B22078) as an internal standard, followed by chromatography on a silica gel column with a dichloromethane-methanol-ammonia eluent. nih.gov
These HPLC methods have demonstrated good precision and recovery, making them suitable for pharmacokinetic studies and therapeutic monitoring. The detection limits for clocapramine and its metabolites are typically in the low nanogram per milliliter range, which is adequate for measuring clinically relevant concentrations. jst.go.jp
Table 2: Research Findings from HPLC Analysis of Clocapramine and its Metabolites
| Study | Analyte(s) | Matrix | Extraction Method | Chromatographic Details | Detection Limit | Key Findings |
| Hikida et al. (1990) jst.go.jp | Clocapramine, Clospipramine, Dehydroclospipramine | Dog and Human Plasma | Heptane-chloroform extraction | Clean-up Column: Bovine serum albumin-coated cyanopropyl silica gelAnalytical Column: TSK gel ODS-80TM (reversed-phase) | 0.5-1.0 ng/mL | An automated and sensitive method for simultaneous determination. |
| Geahchan et al. (1982) nih.gov | Clocapramine | Animal Feed and Plasma | Chloroform extraction with opipramol as internal standard | Column: Silica gelEluent: Dichloromethane-methanol-ammonia (100 + 10 + 0.25) | 0.5 mg/L (plasma) | Good within-day and day-to-day precision; high recovery from feed. |
Translational Research Perspectives in Clocapramine Dihydrochloride Monohydrate Research
Predictive Value of Preclinical Animal Models for Neuropsychiatric Research
The utility of preclinical animal models in neuropsychiatric research hinges on their ability to predict clinical efficacy and safety. For a compound like clocapramine (B1669190), which was introduced for the treatment of schizophrenia in Japan in 1974, the preclinical evaluation likely involved a battery of behavioral and neurochemical assays in rodents. wikipedia.orgnih.gov These models are designed to mimic certain aspects of human psychiatric disorders.
Commonly employed animal models for assessing antipsychotic potential include those that induce hyperlocomotion, social withdrawal, and cognitive deficits, often through the administration of psychotomimetic agents like phencyclidine (PCP) or amphetamine. nih.govnih.gov The ability of an antipsychotic to reverse these induced behaviors is considered indicative of its potential therapeutic effect. For instance, the antagonism of apomorphine- or methamphetamine-induced stereotyped behaviors in rodents is a classic screen for antidopaminergic activity, a key feature of antipsychotics. nih.gov
The predictive validity of these models is a subject of ongoing scientific discussion. While they have been instrumental in identifying compounds with antipsychotic properties, their ability to forecast efficacy against the full spectrum of schizophrenic symptoms, particularly negative and cognitive symptoms, is limited. nih.gov The atypical nature of clocapramine, characterized by its higher affinity for serotonin (B10506) 5-HT2A receptors over dopamine (B1211576) D2 receptors, suggests that models assessing effects beyond simple dopamine antagonism would be particularly relevant. wikipedia.orgnih.gov
Table 1: Illustrative Preclinical Animal Models for Antipsychotic Drug Evaluation
| Model Type | Induced Behavior/Symptom | Relevance to Schizophrenia | Predictive Value for Antipsychotics |
| Amphetamine-Induced Hyperactivity | Increased locomotor activity | Models positive symptoms (psychomotor agitation) | High for D2 receptor antagonists |
| PCP-Induced Deficits | Hyperlocomotion, social withdrawal, cognitive impairment | Models positive, negative, and cognitive symptoms | Good for atypical antipsychotics with broader receptor profiles |
| Conditioned Avoidance Response | Impaired ability to avoid an aversive stimulus | Models negative symptoms and cognitive deficits | Moderate, sensitive to both typical and atypical antipsychotics |
| Prepulse Inhibition (PPI) of Startle | Disrupted sensorimotor gating | Models sensorimotor gating deficits seen in schizophrenia | Good predictive validity for antipsychotic efficacy |
Insights from Clocapramine's Preclinical Profile for Novel Antipsychotic Development
The preclinical profile of clocapramine offers valuable lessons for the development of new antipsychotic drugs. Its defining characteristic is its "atypical" receptor binding profile, with a greater affinity for the 5-HT2A receptor than the D2 receptor. wikipedia.orgnih.gov This is believed to contribute to a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics. wikipedia.org
The development of novel antipsychotics often aims to replicate and refine such multi-modal receptor profiles to achieve a better balance of efficacy and tolerability. The insights from clocapramine underscore the importance of looking beyond simple D2 receptor antagonism and exploring the therapeutic potential of modulating other neurotransmitter systems, such as the serotonergic and adrenergic systems.
Table 2: Receptor Binding Profile of Clocapramine
| Receptor | Action | Implication for Antipsychotic Effect |
| Dopamine D2 | Antagonist | Addresses positive symptoms of psychosis |
| Serotonin 5-HT2A | Antagonist (higher affinity than D2) | Contributes to atypical profile, may reduce extrapyramidal side effects and improve negative symptoms |
| α1-Adrenergic | Antagonist | May contribute to sedative effects and orthostatic hypotension |
| α2-Adrenergic | Antagonist | May have antidepressant and anxiolytic effects |
| Sigma σ1 | Affinity | Potential role in cognitive function and neuroprotection (further research needed) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings
Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of drug development. For clocapramine, preclinical PK/PD studies in animals like rats and mice would have been essential to establish a therapeutic window and to predict human dosage regimens.
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are determined following administration of the drug. These are then correlated with pharmacodynamic endpoints, which for an antipsychotic could include the degree of receptor occupancy or the magnitude of a behavioral effect in an animal model.
Table 3: Illustrative Preclinical Pharmacokinetic Parameters for an Orally Administered Antipsychotic in Rats
| Parameter | Description | Illustrative Value |
| Cmax | Maximum plasma concentration | e.g., 100-200 ng/mL |
| Tmax | Time to reach Cmax | e.g., 1-2 hours |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | e.g., 500-1000 ng*h/mL |
| t1/2 | Elimination half-life | e.g., 4-8 hours |
Mechanistic Translational Bridging of In Vitro and In Vivo Findings
A critical aspect of translational research is establishing a clear mechanistic link between what is observed in a laboratory setting (in vitro) and what occurs in a living organism (in vivo). For clocapramine, this involves connecting its in vitro receptor binding affinities to its in vivo behavioral effects in animal models.
The high in vitro affinity of clocapramine for 5-HT2A receptors and its moderate affinity for D2 receptors provides a molecular basis for its atypical antipsychotic profile. wikipedia.orgnih.gov The in vivo consequence of this is a reduction in psychosis-like behaviors in animal models with a lower risk of motor side effects compared to drugs that are more potent D2 receptor antagonists.
The process of translational bridging involves quantitative modeling to correlate the level of receptor occupancy in vivo with the observed pharmacodynamic response. For instance, positron emission tomography (PET) studies in animals can be used to measure the percentage of D2 and 5-HT2A receptors occupied by clocapramine at different doses. This can then be correlated with the dose-response relationship for the reversal of amphetamine-induced hyperactivity or other behavioral measures. While specific studies detailing this for clocapramine are scarce, this approach is fundamental in modern neuropsychiatric drug development.
Future Directions in Clocapramine Dihydrochloride Monohydrate Research
Exploration of Undiscovered Mechanistic Targets
While the primary mechanism of clocapramine (B1669190) involves dopamine (B1211576) and serotonin (B10506) receptor antagonism, its complete pharmacological profile is likely more complex. wikipedia.org Future research should prioritize the identification of novel molecular targets to better understand its therapeutic effects and potential for new indications.
Clocapramine is known to act on the following receptors:
Dopamine D₂ receptor (Antagonist) wikipedia.org
Serotonin 5-HT₂A receptor (Antagonist) wikipedia.org
α₁-Adrenergic receptor (Antagonist) wikipedia.org
α₂-Adrenergic receptor (Antagonist) wikipedia.org
Sigma-1 (σ₁) receptor (Affinity noted) wikipedia.org
A critical avenue of investigation is the exploration of its effects on other neurotransmitter systems implicated in psychosis and mood disorders. The glutamatergic system, particularly the NMDA receptor, is a key area of interest, as its dysfunction is increasingly recognized as central to the pathophysiology of schizophrenia. mdpi.com Investigating clocapramine's potential modulation of NMDA receptor function, either directly or indirectly, could provide new insights.
Furthermore, the recent focus on muscarinic acetylcholine (B1216132) receptors in the development of new antipsychotics suggests another promising direction. youtube.comhcplive.com Novel agents targeting these receptors have shown promise, and examining whether clocapramine has any affinity for or modulatory effect on specific muscarinic receptor subtypes (e.g., M1, M4) could reveal an underappreciated aspect of its mechanism. nih.gov Additionally, trace amine-associated receptors, such as TAAR1, represent another emerging target for psychotic disorders, and screening clocapramine against these receptors may yield valuable information. nih.govnih.gov
Development of Novel Preclinical Models for Complex Disease Manifestations
A significant barrier in developing treatments for psychiatric conditions like schizophrenia is the limitation of traditional animal models to fully recapitulate the human disease state. nih.gov Future research on clocapramine would benefit immensely from the development and application of more sophisticated preclinical models.
Current models often rely on pharmacologically-induced behaviors, such as hyperlocomotion induced by NMDA receptor antagonists like phencyclidine (PCP), or sensorimotor gating deficits measured by prepulse inhibition (PPI). nih.gov While useful, these models typically only address the positive symptoms of schizophrenia. There is a pressing need for models that can effectively simulate the negative and cognitive symptoms, which are poorly addressed by current medications. nih.gov
Future strategies should include:
Neurodevelopmental Models: Utilizing models that incorporate risk factors identified in humans, such as maternal viral infection or stress during gestation, could produce more clinically relevant phenotypes in offspring. nih.gov
Models of Treatment Resistance: Developing models that differentiate between treatment-responsive and non-responsive subjects could be invaluable for understanding the mechanisms behind treatment-resistant schizophrenia and exploring clocapramine's potential efficacy in this population. nih.gov
Cognitive Deficit Models: The cognitive impairments associated with schizophrenia are a major predictor of functional outcome. nih.gov Refining and validating models that specifically test domains of cognition affected in schizophrenia, such as working memory and executive function, are crucial for evaluating the potential pro-cognitive effects of clocapramine.
Application of Advanced Omics Data Integration in Preclinical Drug Discovery
The integration of "omics" technologies offers a powerful, unbiased approach to understanding the comprehensive biological effects of a drug. researchgate.net Applying these techniques to clocapramine research can move beyond a receptor-centric view to a systems-level understanding of its impact.
Genomics and Transcriptomics: These analyses can identify changes in gene and RNA expression in response to clocapramine treatment in preclinical models. This could reveal novel pathways and targets affected by the drug. researchgate.net
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify changes in protein expression and post-translational modifications, providing direct insight into the functional consequences of drug action. nih.gov
Metabolomics: This approach measures the global profile of endogenous metabolites, offering a functional readout of the physiological state. It could be particularly useful for understanding the metabolic side effects associated with some atypical antipsychotics. researchgate.netmdpi.com
The true power of these technologies lies in their integration. nih.gov A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can construct a comprehensive picture of clocapramine's mechanism of action. nih.govnih.gov This can help in identifying novel biomarkers to predict treatment response and in discovering previously unknown off-target effects. researchgate.net
| Omics Technology | Potential Application in Clocapramine Research | Key Insights |
|---|---|---|
| Genomics | Identify genetic variations influencing drug response. | Biomarkers for patient stratification. |
| Transcriptomics | Analyze changes in gene expression post-treatment in preclinical models. | Elucidation of affected signaling pathways. |
| Proteomics | Profile changes in protein levels and modifications. | Identification of direct drug targets and downstream effects. nih.gov |
| Metabolomics | Assess changes in metabolic profiles in response to the drug. | Understanding of metabolic effects and physiological impact. researchgate.net |
| Multi-Omics Integration | Combine all data layers for a systems-level view. | Comprehensive mechanism of action, discovery of novel targets and biomarkers. nih.gov |
Computational Approaches in Guiding Future Preclinical Development Strategies
Computational, or in silico, methods are indispensable tools in modern drug discovery that can significantly accelerate and refine the research and development process. mdpi.com These approaches can be leveraged to guide future preclinical strategies for clocapramine.
Virtual Screening and Molecular Docking: These techniques can be used to screen large databases of compounds to identify new potential targets for clocapramine or, conversely, to identify new molecules with similar activity profiles. mdpi.comnih.gov Molecular docking can simulate the interaction between clocapramine and a potential target protein at the atomic level, helping to prioritize experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the chemical structure of clocapramine and its biological activity. mdpi.comnih.gov This knowledge can guide the design of new derivatives with potentially improved efficacy or a more favorable side-effect profile.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of clocapramine when bound to its receptors. mdpi.com This can help to understand the stability of the drug-receptor complex and the molecular mechanism of its action, offering a level of detail that is difficult to achieve through experimental methods alone. researchgate.net
Polypharmacology Prediction: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. Computational tools can predict the likely off-targets of clocapramine, helping to anticipate potential side effects or identify opportunities for drug repurposing. unifi.it
By integrating these computational strategies, researchers can generate robust hypotheses, prioritize experiments, and design more informative preclinical studies, ultimately paving a more efficient path for the future development of clocapramine and related compounds.
Q & A
Basic: How can researchers determine the structural identity and purity of clocapramine dihydrochloride monohydrate in synthetic batches?
Methodological Answer:
To confirm structural identity, use Fourier-transform infrared spectroscopy (FT-IR) to compare characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹, C-Cl vibrations at ~700 cm⁻¹) against reference spectra . For purity, employ high-performance liquid chromatography (HPLC) with a polysaccharide-derived chiral stationary phase (CSP) and an organic-aqueous mobile phase (e.g., acetonitrile/ammonium bicarbonate buffer) to separate enantiomeric impurities. Validate the method per ICH guidelines by assessing linearity (R² ≥0.999), accuracy (98–102% recovery), and precision (%RSD <2%) .
Basic: What analytical techniques are suitable for quantifying clocapramine dihydrochloride monohydrate in pharmaceutical formulations?
Methodological Answer:
Reverse-phase HPLC with UV detection at 263 nm is optimal. Use a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:ammonium bicarbonate buffer (pH 8.5, 30:70 v/v) at 1.0 mL/min. Include an internal standard (e.g., tamsulosin HCl) to normalize retention time variability. Calibrate using a linear range of 0.1–10 µg/mL (R² ≥0.995) and validate specificity by confirming no interference from excipients via forced degradation studies (e.g., acid/alkaline hydrolysis) .
Advanced: How can researchers resolve contradictions in FT-IR data when assessing excipient compatibility for clocapramine formulations?
Methodological Answer:
Discrepancies in FT-IR spectra (e.g., shifts in amine or carbonyl peaks) may arise from hydrogen bonding between clocapramine and excipients. To resolve this:
- Conduct differential scanning calorimetry (DSC) to detect physicochemical interactions (e.g., melting point depression).
- Perform parallel stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles of pure drug vs. drug-excipient mixtures.
- Use multivariate analysis (e.g., principal component analysis) to distinguish spectral noise from genuine incompatibilities .
Advanced: What experimental design ensures robust validation of stability-indicating assays for clocapramine dihydrochloride monohydrate?
Methodological Answer:
Follow a risk-based approach:
Forced Degradation: Expose the drug to stress conditions (0.1M HCl/NaOH, 3% H₂O₂, 80°C, UV light) and confirm ≥10% degradation.
Specificity: Verify baseline separation of degradation products using HPLC with photodiode array detection (PDA).
Quantification Limits: Determine LOD/LOQ via signal-to-noise ratios (3:1 and 10:1, respectively) and validate accuracy at the LOQ level (recovery 80–120%) .
Basic: What are the critical solubility parameters for clocapramine dihydrochloride monohydrate in preclinical formulation studies?
Methodological Answer:
Clocapramine dihydrochloride monohydrate is freely soluble in acetic acid but sparingly soluble in water (≤1 mg/mL at 25°C). For in vivo studies, prepare stock solutions in acetic acid (0.1% v/v) and dilute with phosphate-buffered saline (pH 7.4). Confirm solubility empirically using nephelometry and validate chemical stability post-dilution via HPLC over 24 hours .
Advanced: How can researchers optimize chiral separation methods for clocapramine dihydrochloride monohydrate enantiomers?
Methodological Answer:
Optimize CSP selection (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phase composition (e.g., ethanol/water with 0.1% diethylamine). Use a central composite design (CCD) to evaluate factors:
- Column temperature (20–40°C),
- Flow rate (0.8–1.2 mL/min),
- Organic modifier ratio (15–25%).
Validate resolution (Rs >2.0) and reproducibility (%RSD <1.5% for retention times) .
Basic: What spectroscopic methods are effective for quantifying clocapramine in solid-state stability studies?
Methodological Answer:
Use UV-Vis spectrophotometry with first-derivative spectra at 249 nm or 280 nm to minimize matrix interference. Prepare calibration curves in methanol (0.5–5 µg/mL, R² ≥0.998) and validate against HPLC for cross-method accuracy (±2% deviation). For polymorphic analysis, pair with X-ray diffraction (XRD) to detect hydrate-to-anhydrate transitions .
Advanced: How should researchers address discrepancies in purity assays between compendial and in-house methods?
Methodological Answer:
- Root-Cause Analysis: Compare chromatographic conditions (e.g., column lot, buffer pH) and sample preparation (e.g., sonication time).
- Spiked Recovery Studies: Add known impurities (e.g., codeine monohydrate) to assess method specificity.
- Collaborative Testing: Validate results across ≥3 labs using harmonized protocols (e.g., USP <1225>) .
Basic: What are the storage conditions to maintain clocapramine dihydrochloride monohydrate stability in long-term studies?
Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C. Monitor stability via periodic HPLC assays (every 6 months) and DSC to detect hydrate loss. For lyophilized formulations, maintain residual moisture <1% using Karl Fischer titration .
Advanced: How can researchers statistically analyze batch-to-batch variability in clocapramine synthesis?
Methodological Answer:
Apply analysis of variance (ANOVA) to impurity profiles (e.g., enantiomeric excess, residual solvents). Use a control chart (e.g., Shewhart chart) with ±3σ limits for critical quality attributes (CQAs) like assay potency (98–102%) and related substances (<0.5%). Investigate outliers via design of experiments (DoE) to identify critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
